molecular formula C6H13N3O3 B13990147 (2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid

(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid

Katalognummer: B13990147
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: KGWNQTTUJOZFCG-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinylmethylideneamino group attached to a hydroxypentanoic acid backbone, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid typically involves the reaction of suitable aldehydes with hydrazides. The process can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions . These methods allow for the formation of the hydrazinylmethylideneamino group through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazinylmethylideneamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydrazinylmethylideneamino derivatives and hydroxypentanoic acid derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H13N3O3

Molekulargewicht

175.19 g/mol

IUPAC-Name

(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid

InChI

InChI=1S/C6H13N3O3/c7-9-4-8-3-1-2-5(10)6(11)12/h4-5,10H,1-3,7H2,(H,8,9)(H,11,12)/t5-/m0/s1

InChI-Schlüssel

KGWNQTTUJOZFCG-YFKPBYRVSA-N

Isomerische SMILES

C(C[C@@H](C(=O)O)O)CN=CNN

Kanonische SMILES

C(CC(C(=O)O)O)CN=CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.